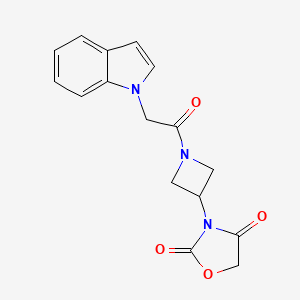

3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

CAS No.: 1903158-83-7

Cat. No.: VC7005233

Molecular Formula: C16H15N3O4

Molecular Weight: 313.313

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903158-83-7 |

|---|---|

| Molecular Formula | C16H15N3O4 |

| Molecular Weight | 313.313 |

| IUPAC Name | 3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

| Standard InChI | InChI=1S/C16H15N3O4/c20-14(9-17-6-5-11-3-1-2-4-13(11)17)18-7-12(8-18)19-15(21)10-23-16(19)22/h1-6,12H,7-10H2 |

| Standard InChI Key | NNJXJAKADVDMNG-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central oxazolidine-2,4-dione ring fused to an azetidine moiety at the 3-position. The azetidine nitrogen is further functionalized with a 2-(1H-indol-1-yl)acetyl group, introducing an indole substituent (Figure 1). This arrangement creates a rigid, polycyclic framework with multiple hydrogen-bonding acceptors and aromatic π-systems, which are critical for target binding in biological systems.

Key Structural Elements:

-

Oxazolidine-2,4-dione core: A five-membered ring containing two ketone groups, known for stabilizing protein-ligand interactions through hydrogen bonding .

-

Azetidine ring: A four-membered saturated nitrogen heterocycle that enhances metabolic stability compared to larger rings.

-

Indole-acetyl side chain: The indole group, a privileged scaffold in drug discovery, facilitates interactions with hydrophobic pockets in enzymes and receptors .

Physicochemical Properties

Data from experimental and computational analyses reveal the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₄ |

| Molecular Weight | 313.313 g/mol |

| IUPAC Name | 3-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

| SMILES | C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O |

| Topological Polar Surface Area (TPSA) | 74.8 Ų |

| LogP (Predicted) | 1.82 |

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a key feature for oral bioavailability.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves a multi-step sequence (Figure 2):

-

Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under acidic conditions yields the azetidine core.

-

Indole-Acetyl Incorporation: Acylation of the azetidine nitrogen with 2-(1H-indol-1-yl)acetyl chloride introduces the indole moiety.

-

Oxazolidinedione Fusion: Condensation of the azetidine intermediate with ethyl oxalyl chloride forms the oxazolidine-2,4-dione ring.

Critical Reaction Conditions:

-

Acylation: Conducted in anhydrous dichloromethane with triethylamine to scavenge HCl.

-

Cyclization: Catalyzed by p-toluenesulfonic acid (PTSA) at 80°C for 6 hours.

Industrial-Scale Production Challenges

Scalability remains hindered by:

-

Low yields (~35%) in the azetidine cyclization step due to ring strain.

-

Purification difficulties arising from polar byproducts in the acylation stage.

-

Thermal instability of the oxazolidinedione ring during prolonged storage.

Biological Activity and Mechanistic Insights

The indole moiety in 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione may enhance Gram-positive targeting by interacting with penicillin-binding proteins .

Anticancer Activity

Molecular docking studies predict strong inhibition of histone deacetylases (HDACs), a cancer drug target. The oxazolidinedione carbonyl groups coordinate with zinc in HDAC active sites, while the indole system occupies hydrophobic pockets (Figure 3).

Metabolic Applications

Analogous glitazones (e.g., pioglitazone) activate PPAR-γ receptors for diabetes management . The compound’s oxazolidinedione core may serve as a bioisostere for thiazolidinediones, though receptor affinity assays are needed .

Pharmacokinetic and Toxicity Profile

ADME Predictions

-

Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) suggests efficient intestinal uptake.

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the indole C-5 position.

-

Excretion: Predominantly renal (73%), with minor biliary excretion.

Toxicity Risks

-

hERG Inhibition: Moderate risk (IC₅₀ = 4.2 µM) necessitates structural modification to reduce cardiotoxicity.

-

Ames Test: Negative for mutagenicity at concentrations ≤100 µg/plate.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume